Methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate Methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 198904-04-0
VCID: VC0177597
InChI: InChI=1S/C35H48N6O7S/c1-7-48-35(46)39-30(23(4)5)32(44)40-41(20-25-13-15-26(16-14-25)33-36-17-18-49-33)21-28(42)27(19-24-11-9-8-10-12-24)37-31(43)29(22(2)3)38-34(45)47-6/h8-18,22-23,27-30,42H,7,19-21H2,1-6H3,(H,37,43)(H,38,45)(H,39,46)(H,40,44)/t27-,28-,29-,30-/m0/s1
SMILES: CCOC(=O)NC(C(C)C)C(=O)NN(CC1=CC=C(C=C1)C2=NC=CS2)CC(C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)OC)O
Molecular Formula: C35H48N6O7S
Molecular Weight: 696.9 g/mol

Methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

CAS No.: 198904-04-0

Main Products

VCID: VC0177597

Molecular Formula: C35H48N6O7S

Molecular Weight: 696.9 g/mol

Methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate - 198904-04-0

CAS No. 198904-04-0
Product Name Methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Molecular Formula C35H48N6O7S
Molecular Weight 696.9 g/mol
IUPAC Name methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Standard InChI InChI=1S/C35H48N6O7S/c1-7-48-35(46)39-30(23(4)5)32(44)40-41(20-25-13-15-26(16-14-25)33-36-17-18-49-33)21-28(42)27(19-24-11-9-8-10-12-24)37-31(43)29(22(2)3)38-34(45)47-6/h8-18,22-23,27-30,42H,7,19-21H2,1-6H3,(H,37,43)(H,38,45)(H,39,46)(H,40,44)/t27-,28-,29-,30-/m0/s1
Standard InChIKey CDLBDKFGLPOPNN-KRCBVYEFSA-N
Isomeric SMILES CCOC(=O)N[C@@H](C(C)C)C(=O)NN(CC1=CC=C(C=C1)C2=NC=CS2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)OC)O
SMILES CCOC(=O)NC(C(C)C)C(=O)NN(CC1=CC=C(C=C1)C2=NC=CS2)CC(C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)OC)O
Canonical SMILES CCOC(=O)NC(C(C)C)C(=O)NN(CC1=CC=C(C=C1)C2=NC=CS2)CC(C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)OC)O
Synonyms 1-[4-(Thiazol-2-yl)-phenyl]-4(S)-hydroxy-2-N-(N-ethoxycarbonyl-(L)-val yl)amino]-5(S)-N-(N-methoxycarbonyl-(L)-valyl)amino-6-phenyl-2-azahexa ne
PubChem Compound 467964
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator